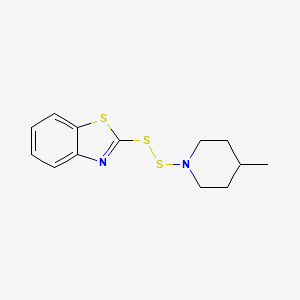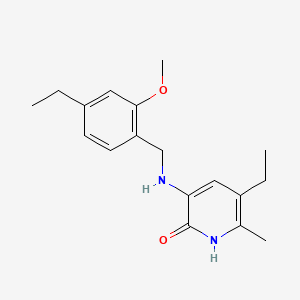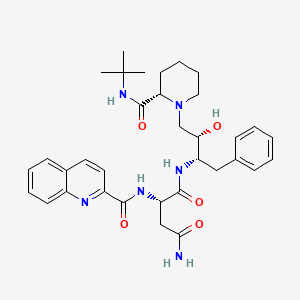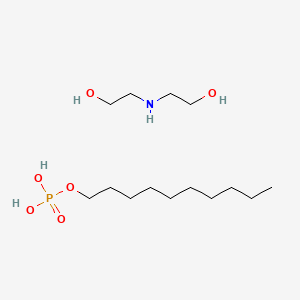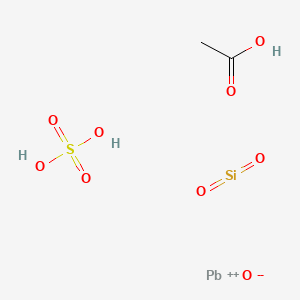
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dioxosilane;lead(2+);oxygen(2-)sulfuric acid typically involves the reaction of acetic acid with lead oxide (PbO), silica (SiO₂), and sulfuric acid (H₂SO₄). The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead and silicon.
Reduction: Reduction reactions may involve the conversion of lead(2+) to elemental lead or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce lead dioxide (PbO₂) and silicon dioxide (SiO₂), while reduction may yield elemental lead and silicon .
Applications De Recherche Scientifique
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate the effects of lead and silicon on biological systems.
Medicine: Research into the potential medical applications of this compound includes its use in diagnostic imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;dioxosilane;lead(2+) dihydride;oxygen(2-);sulfuric acid: This compound has a similar structure but includes a dihydride group instead of the standard lead(2+) ion.
Acetic acid;reaction products with lead oxide (PbO), silica, and sulfuric acid: This is another closely related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid lies in its specific combination of elements and the resulting chemical properties. This combination allows for a wide range of applications and reactions that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C2H6O9PbSSi |
|---|---|
Poids moléculaire |
441 g/mol |
Nom IUPAC |
acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid |
InChI |
InChI=1S/C2H4O2.H2O4S.O2Si.O.Pb/c1-2(3)4;1-5(2,3)4;1-3-2;;/h1H3,(H,3,4);(H2,1,2,3,4);;;/q;;;-2;+2 |
Clé InChI |
QLAKWLKQZXXRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.[O-2].OS(=O)(=O)O.O=[Si]=O.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


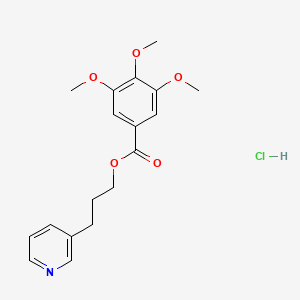
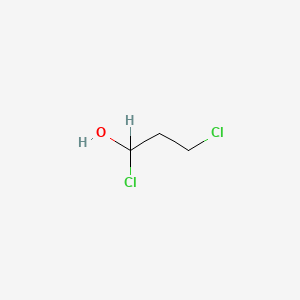
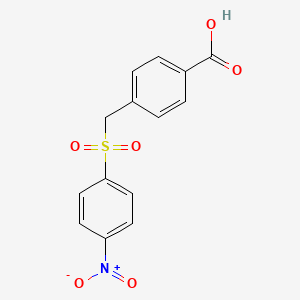
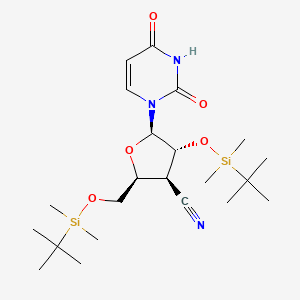
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

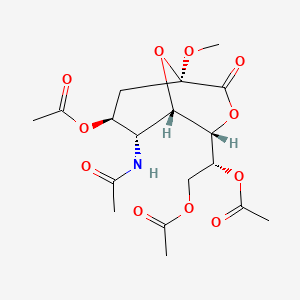
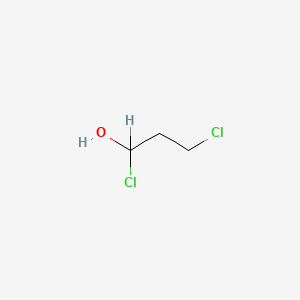

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
